Sulfosulfuron

Beschreibung

Eigenschaften

IUPAC Name |

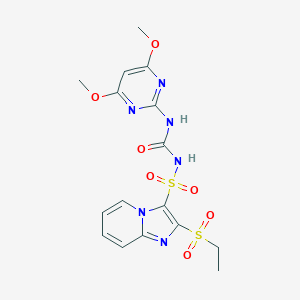

1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O7S2/c1-4-30(24,25)13-14(22-8-6-5-7-10(22)17-13)31(26,27)21-16(23)20-15-18-11(28-2)9-12(19-15)29-3/h5-9H,4H2,1-3H3,(H2,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSXHDIPCIWOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034940 | |

| Record name | Sulfosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 0.71, methanol 0.33, ethyl acetate 1.01, dichloromethane 4.35, xylene 0.16, heptane <0.01 (all in g/L, 20 °C), In water, 17.6 (pH 5), 1627 (pH 7), 482 (pH 9) (all in mg/L, 20 °C), In water, 18 mg/L at 20 °C, pH 5 | |

| Record name | Sulfosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5185 at 20 °C | |

| Record name | Sulfosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-5 mPa (20 °C); 8.8X10-5 mPa (25 °C), 6.61X10-10 mm Hg at 25 °C | |

| Record name | Sulfosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, White solid | |

CAS No. |

141776-32-1 | |

| Record name | Sulfosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141776-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141776321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC20DL6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

201.1 to 201.7 °C | |

| Record name | Sulfosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sulfosulfuron in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosulfuron is a potent and selective herbicide belonging to the sulfonylurea chemical family. Its herbicidal activity stems from the specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive technical overview of the molecular mechanism of this compound action, from its primary biochemical target to the resulting physiological effects on the plant. Detailed experimental protocols, quantitative data on its efficacy, and an exploration of resistance mechanisms are presented to serve as a valuable resource for researchers in weed science and herbicide development.

Introduction

This compound is a systemic herbicide, absorbed through both the foliage and roots of plants, and is effective for the pre- and post-emergence control of a wide range of grass and broadleaf weeds in various crops.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[4] As this pathway is absent in animals, sulfonylurea herbicides like this compound exhibit low mammalian toxicity.[5] The inhibition of ALS leads to a deficiency in these crucial amino acids, which in turn halts cell division and plant growth, ultimately resulting in plant death.[2] Symptoms in susceptible plants, such as stunted growth and discoloration, typically appear within one to three weeks after application.[6][7][8]

Biochemical Mechanism of Action

The primary target of this compound is the acetolactate synthase (ALS) enzyme (EC 2.2.1.6).[3][9] This enzyme catalyzes the initial committed step in the biosynthesis of valine, leucine, and isoleucine.[10]

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine is a multi-step process that begins with the condensation of pyruvate (B1213749) molecules. The pathway is subject to feedback inhibition by its end products.[1][11]

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound's Site of Action. This diagram illustrates the biochemical pathway for the synthesis of valine, leucine, and isoleucine, highlighting the central role of the enzyme Acetolactate Synthase (ALS), which is inhibited by this compound. Feedback inhibition loops are also depicted.

Inhibition of Acetolactate Synthase (ALS)

This compound acts as a potent, non-competitive or uncompetitive inhibitor of the ALS enzyme.[12] It binds to a site on the enzyme that is distinct from the active site, causing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding. This inhibition is highly specific and occurs at very low concentrations of the herbicide. The consequence of ALS inhibition is the rapid depletion of the intracellular pools of valine, leucine, and isoleucine.

Physiological Consequences of ALS Inhibition

The depletion of branched-chain amino acids has profound effects on plant physiology, leading to a cascade of events that culminate in plant death.

-

Cessation of Cell Division and Growth: Valine, leucine, and isoleucine are essential building blocks for protein synthesis. Their absence halts the production of new proteins, which is a prerequisite for cell division and growth. This effect is most pronounced in the meristematic regions of the plant, where cell division is most active.[13]

-

Downstream Metabolic Disruption: The starvation for these amino acids can trigger a range of secondary metabolic and stress responses within the plant. This can include the accumulation of toxic metabolic byproducts and the activation of catabolic processes.[12][14][15][16]

-

Visible Symptoms: The macroscopic symptoms of this compound injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death), are the visible manifestations of these underlying biochemical and physiological disruptions. These symptoms typically develop over a period of several days to weeks.[6]

Quantitative Efficacy Data

The efficacy of this compound can be quantified using two key metrics: the half-maximal inhibitory concentration (IC50) and the 50% growth reduction (GR50).

-

IC50: This value represents the concentration of this compound required to inhibit 50% of the activity of the isolated ALS enzyme in vitro. It is a direct measure of the herbicide's potency at its target site.

-

GR50: This value represents the dose of this compound required to reduce the growth (e.g., biomass) of a whole plant by 50% under controlled conditions. It reflects the overall herbicidal efficacy, encompassing uptake, translocation, metabolism, and target site inhibition.

| Weed Species | Biotype | IC50 (µM) of Sulfonylurea | GR50 (g a.i./ha) of this compound | Reference(s) |

| Apera spica-venti | Resistant | 15.6 (Sulfometuron) | - | [17] |

| Phalaris minor | Resistant | - | >25 | [18][19] |

| Sinapis arvensis | Susceptible | - | 1022.4 (Irrigated) | [20] |

| Sinapis arvensis | Susceptible | - | 1862.9 (Water-stressed) | [20] |

| Hordeum spontaneum | Susceptible | - | >63248.0 (Water-stressed) | [20] |

| Amaranthus retroflexus | Susceptible | - | ~37.5 | [21][22] |

| Bromus tectorum | Susceptible | - | ~37.5 | [21][22] |

| Chenopodium album | Susceptible | - | ~37.5 | [21][22] |

| Echinochloa crus-galli | Susceptible | - | ~50 | [21][22] |

| Various Weeds in Wheat | - | - | 20-25 | [7][8] |

Note: The table includes data for this compound where available and for other sulfonylureas to provide context. Efficacy can be influenced by environmental factors such as water stress.

Mechanisms of Resistance

The widespread use of ALS-inhibiting herbicides has led to the evolution of resistance in many weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[23][24][25][26][27]

Figure 2: Mechanisms of Herbicide Resistance. This diagram illustrates the difference between target-site resistance (TSR), where the herbicide's target enzyme is altered, and non-target-site resistance (NTSR), which involves mechanisms that prevent the herbicide from reaching its target in a toxic concentration.

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ALS inhibitors. It arises from mutations in the gene encoding the ALS enzyme, which alter the herbicide's binding site.[28] This change reduces the affinity of this compound for the enzyme, rendering it less effective at inhibiting BCAA synthesis.

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include:

-

Reduced uptake and translocation: The resistant plant may absorb less of the herbicide or be less efficient at translocating it to the meristematic tissues.

-

Enhanced metabolism: The resistant plant may have an increased capacity to metabolize and detoxify this compound before it can reach the ALS enzyme. This is often mediated by enzymes such as cytochrome P450 monooxygenases.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissue.[1][2][3][15][29][30]

Figure 3: Workflow for an In Vitro ALS Enzyme Inhibition Assay. This diagram outlines the key steps involved in measuring the inhibitory activity of a compound on the ALS enzyme, from tissue extraction to data analysis.

Methodology:

-

Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme extract.

-

Reaction: In a microplate, combine the enzyme extract, assay buffer (containing cofactors such as thiamine (B1217682) pyrophosphate, FAD, and MgCl2), pyruvate (the substrate), and various concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow the enzymatic reaction to proceed.

-

Stopping the Reaction and Color Development: Stop the reaction by adding acid. This also catalyzes the conversion of the reaction product, acetolactate, to acetoin (B143602). Add creatine and α-naphthol, which react with acetoin to form a colored product.

-

Measurement and Analysis: Measure the absorbance of the colored product at 525 nm. Calculate the percentage of ALS inhibition for each this compound concentration and determine the IC50 value.

Whole-Plant Dose-Response Bioassay

This assay determines the GR50 value of this compound on whole plants.[4][10][14][21][31][32][33][34]

Methodology:

-

Plant Growth: Grow the target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare a series of this compound dilutions and apply them to the plants using a calibrated sprayer. Include an untreated control group.

-

Evaluation: After a set period (e.g., 21 days), harvest the above-ground biomass of each plant, dry it, and weigh it.

-

Data Analysis: Express the dry weight of each treated plant as a percentage of the average dry weight of the untreated control plants. Plot the percentage of growth reduction against the logarithm of the this compound dose and fit a dose-response curve to determine the GR50 value.

Analysis of this compound and its Metabolites by LC-MS/MS

This method allows for the quantification of this compound and its degradation products in plant tissues.[17][19][27][28][33][35]

Methodology:

-

Extraction: Homogenize plant tissue in an appropriate solvent mixture (e.g., acetonitrile/water).

-

Cleanup: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

LC-MS/MS Analysis: Separate the compounds in the purified extract using liquid chromatography and detect and quantify this compound and its metabolites using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Key Metabolites and Potential MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 471.1 | 182.1 |

| 2-amino-4,6-dimethoxypyrimidine | 156.1 | 140.0, 124.0, 139.0 |

| 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | 316.0 | - |

Note: The specific MRM transitions may need to be optimized depending on the instrument and experimental conditions.[19][35]

Conclusion

This compound's mechanism of action is a well-defined and highly specific process centered on the inhibition of the ALS enzyme. This targeted approach provides excellent herbicidal efficacy against a broad spectrum of weeds while maintaining crop selectivity and low mammalian toxicity. Understanding the intricacies of its biochemical and physiological effects, as well as the mechanisms of resistance, is crucial for the sustainable use of this compound and the development of future weed management strategies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound and other ALS-inhibiting herbicides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. cambridge.org [cambridge.org]

- 5. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. roadsideweeds.com [roadsideweeds.com]

- 7. researchgate.net [researchgate.net]

- 8. pub.isa-india.in [pub.isa-india.in]

- 9. researchgate.net [researchgate.net]

- 10. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. A Regulatory Hierarchy of the Arabidopsis Branched-Chain Amino Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. analyzeseeds.com [analyzeseeds.com]

- 22. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 23. nomato.wordpress.com [nomato.wordpress.com]

- 24. It’s Complicated: Non-target-site Herbicide Resistance | Weeders of the West | Washington State University [smallgrains.wsu.edu]

- 25. growiwm.org [growiwm.org]

- 26. Perspectives on non-target site mechanisms of herbicide resistance in weedy plant species using evolutionary physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lcms.cz [lcms.cz]

- 28. superchemistryclasses.com [superchemistryclasses.com]

- 29. researchgate.net [researchgate.net]

- 30. Herbicide Bioassay - Woods End Laboratories [woodsend.com]

- 31. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. Dissipation of this compound in water - bioaccumulation of residues in fish - LC-MS/MS-ESI identification and quantification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. shimadzu.com [shimadzu.com]

chemical and physical properties of sulfosulfuron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of the herbicide sulfosulfuron. It includes detailed data on its core characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties of this compound

This compound is a selective, systemic sulfonylurea herbicide used for the control of broadleaf weeds and grasses in various crops.[1][2] Its efficacy is rooted in its specific chemical and physical characteristics that govern its environmental fate and biological activity. A summary of these properties is presented below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea | [3] |

| CAS Name | N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide | [4] |

| CAS Number | 141776-32-1 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₁₆H₁₈N₆O₇S₂ | [3][5][6][7][8][10][11][12] |

| Molecular Weight | 470.48 g/mol | [3][4][5][6][7][8][11][12] |

| Synonyms | MON 37500, Maverick, Sundance | [3][4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | White, odorless crystals | - | [3][4][5] |

| Melting Point | 201.1 - 201.7 °C | - | [3][4][13] |

| Boiling Point | Decomposes before boiling | - | |

| Vapor Pressure | 3.1 x 10⁻⁵ mPa | 20 °C | [3][13] |

| 8.8 x 10⁻⁵ mPa | 25 °C | [3][13] | |

| Water Solubility | 17.6 mg/L | pH 5, 20 °C | [4][13] |

| 1627 mg/L | pH 7, 20 °C | [4][13] | |

| 482 mg/L | pH 9, 20 °C | [4][13] | |

| Solubility in Organic Solvents (g/L at 20°C) | |||

| Acetone | 0.71 | [3][13] | |

| Dichloromethane | 4.35 | [3][13] | |

| Ethyl acetate | 1.01 | [3][13] | |

| Methanol | 0.33 | [3][13] | |

| Xylene | 0.16 | [3][13] | |

| Heptane | <0.01 | [3][13] | |

| Octanol-Water Partition Coefficient (log Kow) | 0.73 | pH 5 | [3] |

| -0.77 | pH 7 | [3][10] | |

| -1.44 | pH 9 | [3] | |

| pKa | 3.51 | - | [3] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by internationally recognized protocols to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the standard for these measurements.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[14][15][16] For a crystalline solid like this compound, the capillary tube method is commonly employed.

-

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.

-

Apparatus: Melting point apparatus with a heating block or liquid bath, capillary tubes, thermometer.

-

Procedure:

-

A small amount of dry, powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

-

Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of this compound, the gas saturation method or the Knudsen effusion method are suitable.[1][2][7][12][13]

-

Principle (Gas Saturation Method): A stream of inert gas is passed over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

-

Apparatus: Gas saturation apparatus, including a thermostatically controlled chamber, a carrier gas supply, and a system for trapping and quantifying the vaporized substance.

-

Procedure:

-

A sample of this compound is placed in the saturation chamber, maintained at a constant temperature.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed over the sample for a known period.

-

The vaporized this compound is trapped from the gas stream using a suitable sorbent or a cold trap.

-

The amount of trapped this compound is quantified using an appropriate analytical method (e.g., HPLC).

-

The vapor pressure is calculated from the amount of substance vaporized, the volume of gas passed, and the temperature.

-

Water Solubility (OECD Guideline 105)

The flask method is appropriate for substances with solubilities in the range of this compound.[8][10][11][17]

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the saturated aqueous solution is then determined.

-

Apparatus: Flasks with stoppers, a constant temperature bath or shaker, filtration or centrifugation equipment, and an analytical instrument for quantification.

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

This procedure is repeated at different pH values to determine the pH-dependent solubility.

-

Octanol-Water Partition Coefficient (OECD Guideline 107 or 117)

The shake-flask method (OECD 107) is a traditional approach, while the HPLC method (OECD 117) is a faster, indirect method.[3][18]

-

Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, and analytical instrumentation.

-

Procedure:

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is placed in a separatory funnel with the other solvent (water or n-octanol, respectively).

-

The funnel is shaken until equilibrium is reached, and then the phases are separated by centrifugation if necessary.

-

The concentration of this compound in both the n-octanol and water phases is determined.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The log Kow is then reported. This is performed at various pH values.

-

Dissociation Constant (pKa) (OECD Guideline 112)

The titration method is a common and straightforward approach for determining the pKa of ionizable substances like this compound.

-

Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the point where half of the this compound has been neutralized.

-

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.[1][2]

Caption: Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition.

Experimental Workflow: In Vitro ALS Enzyme Inhibition Assay

The following workflow outlines the key steps to determine the inhibitory effect of a compound like this compound on the activity of the ALS enzyme extracted from plant tissue.[3]

Caption: Workflow for Determining the IC₅₀ of this compound on ALS Enzyme Activity.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencebuddies.org [sciencebuddies.org]

- 3. benchchem.com [benchchem.com]

- 4. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

- 5. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. horizonepublishing.com [horizonepublishing.com]

- 9. A Detailed Guide to Recording and Analyzing Arabidopsis thaliana Leaf Surface Potential Dynamics Elicited by Mechanical Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alsglobal.com [alsglobal.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Manufacturing of Sulfosulfuron

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for this compound, a selective, post-emergence sulfonylurea herbicide. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production, intended for an audience with a strong background in chemical sciences.

Overview of this compound Synthesis

The commercial production of this compound is typically achieved through a convergent synthesis pathway. This involves the separate synthesis of two key intermediates, which are then coupled in the final step to form the active ingredient. The primary intermediates are:

The final step involves the reaction of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide with a derivative of ADMP, such as 4,6-dimethoxypyrimidin-2-yl isocyanate or 2-amino-4,6-dimethoxypyrimidine phenyl formate, to form the sulfonylurea bridge.[1][2][3]

Synthesis of Intermediates

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP)

Several synthetic routes for ADMP have been developed, with variations in starting materials and reaction conditions. A common industrial method involves a three-step process starting from guanidine (B92328) nitrate (B79036) and diethyl malonate.[4]

Route 1: From Guanidine Nitrate and Diethyl Malonate

-

Cyclization: Guanidine nitrate reacts with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine.[4]

-

Chlorination: The dihydroxypyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2-amino-4,6-dichloropyrimidine (B145751).[4][5]

-

Methoxylation: The dichloropyrimidine is subsequently reacted with a sodium methanol (B129727) solution to produce 2-amino-4,6-dimethoxypyrimidine.[4]

An alternative synthesis route starts from malononitrile.[4][6]

Synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

This intermediate is synthesized through the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.[2][7]

Experimental Protocol: Oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide [7]

-

Reactants: 25.7 g (0.1 mol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, 27.2 g (0.24 mol) of 30 wt% hydrogen peroxide.

-

Catalyst: 0.1 g of sodium tungstate.

-

Solvent: 250 ml of acetic acid.

-

Procedure:

-

The 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, sodium tungstate, and acetic acid are placed in a reaction flask.

-

The mixture is heated to 70°C.

-

The hydrogen peroxide solution is added slowly.

-

The reaction is maintained at a constant temperature for 5 hours after the addition is complete.

-

The reaction mixture is then cooled to 15°C and filtered.

-

The resulting solid is washed with 120 ml of water and dried at 80°C for 12 hours.

-

Quantitative Data for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide Synthesis [7]

| Parameter | Value |

| Yield | 88% |

| Purity | 98% |

| Melting Point | 198.5-201.6°C |

| Appearance | White solid |

Final Synthesis of this compound

The final step in the manufacturing process is the coupling of the two primary intermediates. One documented method involves the reaction of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide with 2-amino-4,6-dimethoxypyrimidine phenyl formate.[2][3]

Experimental Protocol: Synthesis of this compound [2][3]

-

Reactants: 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide and 2-amino-4,6-dimethoxypyrimidine phenyl formate.

-

Catalyst: A suitable catalyst is used.

-

Solvent: A suitable solvent is used.

-

Procedure:

-

The reactants and catalyst are added to the solvent.

-

The mixture is heated to a temperature between 40°C and 70°C.

-

The reaction is allowed to proceed for 6 to 8 hours.

-

Post-reaction, the mixture is poured into ice water.

-

The pH is adjusted to be acidic using hydrochloric acid.

-

The mixture is filtered, and the resulting solid is washed with water and then a small amount of methanol.

-

The solid is dried at 80°C for 12 hours.

-

Quantitative Data for this compound Synthesis [3]

| Parameter | Value |

| Yield | 90% |

| Purity | 95% |

| Melting Point | 202.5-204.1°C |

| Appearance | White solid |

Visualized Synthesis Pathway and Mode of Action

This compound Synthesis Pathway

References

- 1. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101362755B - this compound preparation method - Google Patents [patents.google.com]

- 3. CN101362755A - this compound preparation method - Google Patents [patents.google.com]

- 4. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

The Genesis and Advancement of Sulfosulfuron: A Technical Guide

An In-depth Exploration of the Discovery, Developmental History, and Core Scientific Principles of the Herbicide Sulfosulfuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent sulfonylurea herbicide, has played a significant role in modern agriculture since its introduction. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, from its initial synthesis to its commercialization and mode of action. It delves into the key chemical properties, toxicological profile, and environmental fate of the compound. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided, alongside quantitative data on its efficacy. Furthermore, this guide illustrates the biochemical pathway inhibited by this compound through a detailed signaling pathway diagram, offering a complete resource for researchers and professionals in the field of herbicide science and development.

Discovery and Developmental History

This compound, scientifically known as 1-(4,6-dimethoxypyrimidin-2-yl)-3-[(2-ethylsulfonyl)imidazo[1,2-a]pyridin-3-yl] sulfonylurea, was developed by the agricultural company Monsanto.[1] The development of this herbicide, which belongs to the sulfonylurea class, was a part of a broader research initiative to create highly effective herbicides with low application rates.

The developmental timeline of this compound is as follows:

-

1995: this compound was developed by Monsanto under the code name MON 37500.[1]

-

1999: It was first registered for use in the United States.[1]

-

February 26, 1999: The Pest Management Regulatory Agency (PMRA) of Canada granted registration for the use of this compound in Western Canada for the control of wild oats and certain broadleaf weeds in wheat.[2]

Following its initial registration, this compound was commercialized under various trade names, including Maverick and Outrider.[1] Its development marked a significant advancement in the selective control of problematic weeds in cereal crops.

Chemical Synthesis

The commercial synthesis of this compound is a convergent process.[1] This involves the preparation of two key intermediates, which are then coupled to form the final product.

A detailed experimental protocol for the synthesis of this compound is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the coupling of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (B121741) and 4,6-dimethoxypyrimidin-2-yl isocyanate.

Materials:

-

2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide

-

Hydrogen peroxide (30% w/w)

-

Sodium tungstate (B81510) (catalyst)

-

Acetic acid

-

Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)

-

Inert solvent (e.g., toluene, acetonitrile)

-

Base (e.g., potassium carbonate)

Procedure:

Part 1: Synthesis of 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

-

In a reaction vessel, suspend 2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide in acetic acid.

-

Add a catalytic amount of sodium tungstate.

-

Heat the mixture to 50-70 °C.

-

Slowly add an excess of 30% hydrogen peroxide to the reaction mixture over a period of 4-6 hours, maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours to ensure the completion of the oxidation reaction.

-

Cool the reaction mixture to room temperature and then further to 10-15 °C.

-

Filter the precipitated solid, wash with water, and dry to obtain 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide.

Part 2: Synthesis of 4,6-dimethoxypyrimidin-2-yl isocyanate

-

In a separate reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine in an inert solvent such as toluene.

-

Introduce phosgene gas or a phosgene equivalent into the solution at a controlled rate, maintaining the temperature between 0-10 °C.

-

After the reaction is complete (as monitored by techniques such as TLC or GC), remove the excess phosgene and solvent under reduced pressure to yield 4,6-dimethoxypyrimidin-2-yl isocyanate.

Part 3: Coupling Reaction to form this compound

-

Dissolve the 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide obtained in Part 1 in an inert solvent like acetonitrile (B52724).

-

Add a base, such as potassium carbonate, to the solution.

-

Slowly add the 4,6-dimethoxypyrimidin-2-yl isocyanate from Part 2 to the reaction mixture at room temperature.

-

Stir the reaction mixture for 6-8 hours at 40-70 °C.

-

After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the this compound.

-

Filter the solid, wash with water and a small amount of cold solvent, and dry under vacuum to obtain the final product, this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound is a member of the Group 2 (WSSA) or Group B (HRAC) herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[5]

The inhibition of ALS leads to a depletion of these essential amino acids, which in turn halts protein synthesis and cell division in susceptible plants.[5] This ultimately results in the cessation of plant growth and death. The selectivity of this compound is attributed to the differential metabolism rates between crop and weed species. Tolerant crops can rapidly metabolize this compound into non-toxic compounds, whereas susceptible weeds are unable to do so effectively.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis and its Inhibition by this compound

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

Experimental Protocol: In Vitro ALS Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of acetolactate synthase (ALS) extracted from a susceptible plant species.

Materials:

-

Young, actively growing tissue of a susceptible plant (e.g., Phalaris minor)

-

This compound standard

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% (v/v) glycerol, and 10 mM β-mercaptoethanol)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)

-

Creatine (B1669601) solution

-

α-naphthol solution

-

Sulfuric acid (H₂SO₄)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate or test tubes, mix the enzyme extract with the assay buffer and the different concentrations of this compound. Include a control with no this compound.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.

-

Add creatine and α-naphthol solutions to develop a colored complex with acetoin.

-

Incubate to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 525 nm).

-

Calculate the percentage of ALS inhibition for each this compound concentration compared to the control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ALS activity) by plotting the inhibition percentage against the logarithm of the this compound concentration.

-

Quantitative Data

Table 1: Efficacy of this compound on Various Weed Species

| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |

| Avena fatua | Wild Oat | 20-30 | 85-95 | [6] |

| Phalaris minor | Littleseed Canarygrass | 25-35 | 90-98 | [5] |

| Chenopodium album | Common Lambsquarters | 25 | 90-95 | [5] |

| Sinapis arvensis | Wild Mustard | 20-30 | >95 | [6] |

| Galium aparine | Cleavers | 30 | 80-90 | [6] |

| Malva neglecta | Common Mallow | 31 | Ineffective | [4] |

| Convolvulus arvensis | Field Bindweed | 31 | Ineffective | [4] |

| Polygonum convolvulus | Wild Buckwheat | 31 | Ineffective | [4] |

Table 2: Toxicological Profile of this compound

| Test Organism | Exposure Route | Test Duration | Endpoint | Value (mg/kg or mg/L) | Reference |

| Rat | Oral | - | LD₅₀ | > 5,000 | [7][8] |

| Rat | Dermal | - | LD₅₀ | > 2,000 | [9] |

| Rat | Inhalation | 4 hours | LC₅₀ | > 3.0 | [8] |

| Bobwhite Quail | Oral | - | LD₅₀ | > 2,250 | [3] |

| Rainbow Trout | - | 96 hours | LC₅₀ | > 100 | [3] |

| Daphnia magna | - | 48 hours | EC₅₀ | > 100 | [3] |

| Green Algae | - | 72 hours | EC₅₀ | 0.005 | [3] |

Table 3: Environmental Fate of this compound

| Soil Type | pH | Organic Carbon (%) | Half-life (days) | Koc (mL/g) | Reference |

| Sandy Loam | 8.1 | 0.34 | 11 - 46 (temperature dependent) | 7 - 67 | [3][10] |

| Clay Loam | - | 5.5 | ~21 | ~33 | [11][12] |

| Silty Loam | - | - | 5.4 - 6.3 | - | [13] |

| Water | 7 | - | 168 | - | [12] |

| Water | 9 | - | 156 | - | [12] |

Environmental Fate and Residue Analysis

The environmental persistence and mobility of this compound are influenced by soil type, pH, organic matter content, and temperature.[10][13] It is moderately persistent in soil, with a half-life ranging from approximately 11 to 46 days in sandy loam soil, depending on the temperature.[10] The organic carbon partition coefficient (Koc) values suggest that this compound has high to very high mobility in soil.[3][12]

Accurate determination of this compound residues in environmental samples is crucial for monitoring its fate and ensuring food and environmental safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for this purpose.

Experimental Protocol: Determination of this compound Residues in Soil by HPLC

Objective: To quantify the concentration of this compound residues in soil samples using HPLC.

Materials:

-

Soil sample

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) carbonate solution (2M)

-

HPLC system with a suitable detector (e.g., UV or Diode Array Detector)

-

C18 reverse-phase HPLC column

Procedure:

-

Extraction:

-

Weigh a representative soil sample (e.g., 50 g) into an extraction flask.

-

Add an extraction solvent mixture of acetonitrile and 2M ammonium carbonate solution (e.g., 9:1 v/v).

-

Shake the mixture vigorously for a specified time (e.g., 2 hours) on a mechanical shaker.

-

Filter the extract and collect the supernatant.

-

-

Clean-up:

-

Concentrate the extract under reduced pressure.

-

Perform a liquid-liquid partition with dichloromethane to remove interfering substances.

-

Evaporate the dichloromethane layer to dryness and reconstitute the residue in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Inject an aliquot of the cleaned-up extract into the HPLC system.

-

Separate the components on a C18 column using an appropriate mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier).

-

Detect this compound at its maximum absorbance wavelength.

-

Quantify the concentration of this compound by comparing the peak area with that of a calibration curve prepared from analytical standards.

-

Conclusion

This compound represents a significant achievement in the field of herbicide development, offering highly effective and selective weed control at low application rates. Its mode of action as an ALS inhibitor is well-understood, providing a clear basis for its herbicidal activity. This technical guide has provided a comprehensive overview of its discovery, synthesis, and mechanism of action, supported by detailed experimental protocols and quantitative data. A thorough understanding of its chemical, toxicological, and environmental properties is essential for its responsible and effective use in modern agriculture. The information presented herein serves as a valuable resource for researchers and professionals dedicated to the ongoing advancement of weed science and herbicide technology.

References

- 1. This compound (Ref: MON 37500) [sitem.herts.ac.uk]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ripublication.com [ripublication.com]

- 5. researchgate.net [researchgate.net]

- 6. pub.isa-india.in [pub.isa-india.in]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. govinfo.gov [govinfo.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. isws.org.in [isws.org.in]

- 11. rroij.com [rroij.com]

- 12. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Sulfosulfuron: A Technical Guide to its Molecular Structure and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds in various agricultural settings, particularly in cereal crops like wheat and barley.[1][2][3] Its mode of action involves the inhibition of the essential plant enzyme acetolactate synthase (ALS), a key player in the biosynthesis of branched-chain amino acids. This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, mechanism of action, herbicidal activity, and relevant experimental protocols for this compound.

Molecular Structure and Physicochemical Properties

This compound is characterized by a sulfonylurea bridge linking a dimethoxypyrimidine ring and an ethylsulfonylimidazo[1,2-a]pyridine heterocyclic system.

IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea[4]

CAS Registry Number: 141776-32-1[4]

Molecular Formula: C₁₆H₁₈N₆O₇S₂[4]

Molecular Weight: 470.5 g/mol [4]

Chemical Structure:

Caption: Molecular structure of this compound.

A comprehensive summary of the physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White, odorless crystalline solid | [4] |

| Melting Point | 201.1-201.7 °C | [5] |

| Water Solubility | 18 mg/L (pH 5), 1627 mg/L (pH 7), 482 mg/L (pH 9) | [6] |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 0.71, Dichloromethane: 4.35, Ethyl Acetate: 1.01, n-Heptane: <0.001, Methanol: 0.33, Xylene: 0.16 | [6] |

| Vapor Pressure | <10⁻⁶ Pa | [7] |

| pKa | 3.51 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.73 (pH 5), -0.77 (pH 7), -1.44 (pH 9) | [4] |

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][8] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[9] This enzyme is found in plants and microorganisms but is absent in animals, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[7][9]

Inhibition of ALS by this compound is non-competitive, meaning it does not bind to the active site of the enzyme but rather to a regulatory site.[10][11] This binding event alters the three-dimensional conformation of the enzyme, reducing its affinity for its natural substrates, pyruvate (B1213749) and α-ketobutyrate.[11] The downstream consequence is a deficiency in the essential branched-chain amino acids, leading to a cascade of physiological effects that ultimately result in plant death.

Caption: Signaling pathway of this compound's herbicidal action.

The deficiency in branched-chain amino acids disrupts protein synthesis, which is essential for cell division and growth. This leads to a rapid cessation of growth in the meristematic regions of the plant.[9] Secondary effects include the accumulation of toxic levels of α-ketobutyrate and a general disruption of cellular metabolism.[12] Visually, this manifests as chlorosis (yellowing) of new leaves, stunting, and eventual necrosis.[9][13]

Herbicidal Activity and Efficacy

This compound is effective against a wide range of economically important weeds. Its efficacy is typically quantified by the effective dose required to cause a 50% reduction in a measured parameter, such as plant biomass or growth (ED₅₀), or the concentration required for 50% inhibition of enzyme activity (IC₅₀). A summary of reported ED₅₀ values for this compound against various plant species is provided in Table 2.

Table 2: Herbicidal Efficacy (ED₅₀) of this compound on Various Plant Species

| Plant Species | Common Name | ED₅₀ Value (g ai/ha) | Endpoint | Reference |

| Hordeum vulgare subsp. spontaneum | Spontaneous Barley | 63.2 | Biomass Reduction | [10] |

| Triticum aestivum | Wheat | Not specified (higher tolerance) | Biomass Reduction | [10] |

| Amaranthus hybridus | Smooth Pigweed | < 40 | Control | [14] |

| Setaria pumila | Yellow Foxtail | > 70 | Control | [14] |

| Phalaris minor | Littleseed Canary Grass | 17.61 | Dry Weight Reduction | [15] |

| Avena fatua | Wild Oat | Controlled at 30-37.5 | Population Reduction | [16] |

| Lolium temulentum | Darnel Ryegrass | Controlled at 30-37.5 | Population Reduction | [16] |

| Broadleaf Weeds | - | Controlled at 22.5-37.5 | Population Reduction | [16] |

Note: ED₅₀ values can vary depending on environmental conditions, soil type, and the growth stage of the plant.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of this compound on ALS activity in vitro.

Materials:

-

Plant tissue (young, actively growing leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 µM FAD)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD)

-

This compound stock solution (in a suitable solvent like DMSO) and serial dilutions

-

6 N H₂SO₄

-

Creatine (B1669601) solution (0.5% w/v)

-

α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The supernatant contains the crude ALS enzyme extract. Keep on ice.

-

-

Enzyme Assay:

-

In a microplate, combine the assay buffer, enzyme extract, and various concentrations of this compound. Include a control with no herbicide.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes.

-

-

Color Development and Measurement:

-

Add 50 µL of creatine solution to each well.

-

Add 50 µL of α-naphthol solution to each well.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro ALS inhibition assay.

Whole-Plant Bioassay

This protocol provides a general framework for assessing the herbicidal efficacy of this compound on whole plants.[1][2][5]

Materials:

-

Seeds of the target weed species and a susceptible control species

-

Pots or trays filled with a suitable growing medium

-

Controlled environment chamber or greenhouse

-

This compound formulation and a calibrated sprayer

-

Non-ionic surfactant (if required by the formulation)

Procedure:

-

Plant Growth:

-

Sow seeds of the test and control species in pots.

-

Grow the plants in a controlled environment with standardized temperature, light, and humidity.

-

Water the plants as needed.

-

-

Herbicide Application:

-

When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply a range of this compound concentrations using a calibrated sprayer.[1]

-

Include a non-treated control group.

-

-

Assessment:

-

Return the treated plants to the controlled environment.

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent reduction in biomass for each treatment compared to the non-treated control.

-

Use a dose-response model (e.g., log-logistic) to calculate the ED₅₀ value.

-

Caption: Workflow for a whole-plant bioassay.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A general approach is outlined below, based on common methods for sulfonylurea synthesis.

Step 1: Synthesis of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide This intermediate can be prepared from 2-mercaptoimidazo[1,2-a]pyridine through a series of reactions including ethylation, oxidation of the sulfide (B99878) to a sulfone, and subsequent sulfonamidation.

Step 2: Synthesis of 4,6-dimethoxypyrimidin-2-yl isocyanate This can be synthesized from 2-amino-4,6-dimethoxypyrimidine (B117758) by reaction with phosgene (B1210022) or a phosgene equivalent.

Step 3: Coupling Reaction The final step involves the coupling of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate in the presence of a base to form the sulfonylurea bridge.

A detailed experimental protocol for the synthesis of a sulfonylurea derivative is described by Leon et al. (2007), which can be adapted for the synthesis of this compound.[3]

Conclusion

This compound remains a significant tool in modern agriculture for selective weed management. Its high efficacy at low application rates is a direct result of its potent and specific inhibition of the ALS enzyme. This technical guide has provided a comprehensive overview of its molecular characteristics, mechanism of action, and methods for its evaluation. A thorough understanding of these aspects is crucial for its effective and sustainable use, as well as for the development of new herbicidal compounds and strategies to manage herbicide resistance.

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridge.org [cambridge.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 10. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 12. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pub.isa-india.in [pub.isa-india.in]

Navigating the Subsurface Journey: An In-depth Technical Guide to the Environmental Fate and Behavior of Sulfosulfuron in Soil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental fate and behavior of the sulfonylurea herbicide, sulfosulfuron, in the soil matrix. Understanding the complex interactions of this herbicide with soil components is critical for assessing its environmental risk, ensuring its efficacy, and developing sustainable agricultural practices. This document delves into the key processes governing its persistence, mobility, and degradation, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical and physical characteristics is essential to comprehend its behavior in the soil environment.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₆O₇S₂ | [1] |

| Molecular Weight | 470.5 g/mol | [1] |

| Water Solubility | Highly soluble | [2] |

| pKa | 3.51 | [3] |

| Vapor Pressure | Semi-volatile | [2] |

Degradation of this compound in Soil

The dissipation of this compound from soil is primarily governed by two key processes: chemical hydrolysis and microbial degradation. Photolysis and volatilization are generally considered minor dissipation pathways.[4][5] The degradation of this compound typically follows first-order kinetics.[6][7]

Chemical Hydrolysis

Chemical hydrolysis is a significant degradation pathway for this compound, particularly influenced by soil pH. The rate of hydrolysis is faster in acidic conditions compared to alkaline or neutral conditions.[4][6] The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, leading to the formation of 1-(2-ethylsulfonylimidazo[1,2-a]pyridin)-3-sulfonamide and 4,6-dimethoxy-2-aminopyrimidine under acidic conditions.[3][8] Under alkaline conditions, the degradation can yield 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl-3-(4,6-dimethoxypyrimidin-2-yl) amine.[6][8]

Microbial Degradation

Microbial breakdown is another crucial route for this compound dissipation, especially in neutral to alkaline soils where chemical hydrolysis is slower.[9] Various soil microorganisms, including bacteria and fungi, have been shown to degrade this compound.[9][10] For instance, species of Bacillus and Trichoderma have been identified as capable of utilizing this compound as a carbon source.[9][10] The degradation pathway often involves the cleavage of the sulfonylurea bridge.[10] Repeated applications of this compound or other sulfonylurea herbicides can lead to enhanced microbial degradation in the soil.[4]

Degradation Half-Life (DT₅₀)

The half-life of this compound in soil is highly variable and depends on a multitude of factors including soil type, pH, temperature, moisture, and microbial activity.

| Soil Type | pH | Temperature (°C) | Half-Life (days) | Reference |

| Field Soil | - | Field Conditions | 14.4 | [11] |

| Simulated Wheat-Crop Ecosystem | - | - | 3.5 - 3.72 | [3] |

| Aqueous Solution | 4.0 | 25 | 7 | [3] |

| Aqueous Solution | 5.0 | 25 | 48 | [3] |

| Aqueous Solution | 7.0 | 25 | 168 | [3] |

| Aqueous Solution | 9.0 | 25 | 156 | [3] |

| Aqueous Solution | 4.0 | - | 9.24 | [4][6] |

| Aqueous Solution | 9.2 | - | 14.14 | [4][6] |

| Alfisol | - | - | 3.97 - 4.54 | [7] |

| Inceptisol | - | - | 4.68 - 5.52 | [7] |

| Wheat Field Soil | - | - | 5.4 - 6.3 | [12] |

Adsorption and Mobility of this compound in Soil

The movement of this compound through the soil profile is largely dictated by its adsorption to soil particles. As a weak acid, its adsorption is significantly influenced by soil pH and organic matter content.

Adsorption Mechanisms

This compound adsorption to soil is negatively correlated with pH.[13] In acidic soils (pH < pKa of 3.51), the molecule is predominantly in its neutral form, which can be adsorbed to soil organic matter and clay minerals through mechanisms like hydrogen bonding and van der Waals forces. As the pH increases, this compound becomes anionic, leading to repulsion from negatively charged soil colloids and thus, decreased adsorption and increased mobility.[3] Consequently, sulfonylurea herbicides are more mobile in alkaline soils and soils with lower organic matter content.[3]

Adsorption Coefficients

The Freundlich isotherm model is commonly used to describe the adsorption of this compound in soil.

| Soil Type | Freundlich Kf (µg1-n(cm³)ng-1) | Freundlich 1/n | Reference |

| Alfisol | 4.43 | - | [7] |

| Inceptisol | 2.00 | - | [7] |

| Various Indian Soils | 0.37 - 1.17 | - | [14] |

Note: The Freundlich exponent '1/n' indicates the non-linearity of the adsorption. A value of 1 suggests linear adsorption.

Leaching and Dissipation in the Field

The combination of high water solubility and pH-dependent adsorption gives this compound a high potential for leaching, particularly in alkaline and low organic matter soils.[2] Field studies have shown that this compound can move from the surface soil to sub-surface layers, especially with irrigation or rainfall.[15]

Field Dissipation Data

Field studies provide a holistic view of this compound's persistence under real-world conditions, integrating the effects of degradation, adsorption, and transport.

| Application Rate (g a.i./ha) | Initial Concentration (µg/g) | Concentration after 15 days (µg/g) | Concentration after 30 days (µg/g) | Concentration after 90 days (µg/g) | Reference |

| 25 | 0.510 | 0.058 | 0.018 | 0.003 | [11] |

| 25 | 0.229 | - | - | 0.003 (at 100 days) | [15] |

| 50 | 0.967 | - | - | 0.002 (at 100 days) | [15] |

| 100 | 1.038 | - | - | 0.005 (at 100 days) | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies on the environmental fate of this compound.

Soil Degradation Study (Laboratory)

A common approach to studying this compound degradation in the laboratory involves incubating treated soil under controlled conditions.

-

Soil Preparation: Collect soil from the desired location, air-dry, and sieve (e.g., through a 2 mm mesh).

-

Sterilization (for abiotic studies): To distinguish between chemical and microbial degradation, a set of soil samples can be sterilized, for example, by autoclaving.

-

Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Apply the solution to the soil to achieve the desired concentration. The solvent should be allowed to evaporate.

-

Incubation: Place the treated soil samples in incubation chambers (e.g., flasks or microcosms) and adjust the moisture content to a specific level (e.g., 50-60% of water holding capacity). Incubate the samples at a constant temperature in the dark.

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days).

-

Extraction and Analysis: Extract this compound residues from the soil samples using an appropriate solvent mixture (e.g., acetonitrile (B52724) and 2 M ammonium (B1175870) carbonate, 9:1 v/v).[11] Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the concentration of this compound at each time point and determine the degradation kinetics (e.g., first-order rate constant and half-life).

Adsorption/Desorption Batch Equilibrium Study

This method is used to quantify the extent of this compound adsorption to soil.

-

Soil and Solution Preparation: Use air-dried, sieved soil. Prepare a series of this compound solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Equilibration: Add a known mass of soil to each herbicide solution in a centrifuge tube. Shake the tubes for a specific period (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Centrifugation and Analysis: Centrifuge the tubes to separate the soil from the solution. Analyze the supernatant for the equilibrium concentration of this compound using HPLC or LC-MS/MS.

-

Calculation of Adsorbed Amount: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Isotherm Modeling: Fit the adsorption data to isotherm models, such as the Freundlich or Langmuir equations, to determine the adsorption coefficients.

-

Desorption (Optional): After the adsorption step, decant the supernatant and add a fresh background electrolyte solution to the soil pellet. Shake for the same equilibration time, centrifuge, and analyze the supernatant to determine the amount of desorbed this compound.

Soil Column Leaching Study

This laboratory experiment simulates the movement of this compound through the soil profile.

-

Column Packing: Pack a glass or stainless-steel column with air-dried, sieved soil to a uniform bulk density.

-

Saturation: Pre-wet the soil column with a background electrolyte solution (e.g., 0.01 M CaCl₂) until a steady flow is achieved at the bottom.

-

Herbicide Application: Apply a known amount of this compound to the top of the soil column.

-

Leaching: Apply a simulated rainfall (e.g., 0.01 M CaCl₂) to the top of the column at a constant flow rate.

-

Leachate Collection: Collect the leachate that passes through the column in fractions over a specific period.

-

Soil Sectioning and Analysis: At the end of the experiment, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

-

Extraction and Analysis: Extract and analyze both the leachate fractions and the soil segments for this compound and its potential metabolites using HPLC or LC-MS/MS.

Field Dissipation Study

Field studies provide the most realistic assessment of this compound's environmental fate.

-

Site Selection and Plot Design: Choose a field site representative of the intended use area. Establish experimental plots with appropriate dimensions and buffer zones.

-

Herbicide Application: Apply this compound at the desired rate using calibrated spray equipment, mimicking agricultural practice.

-

Soil Sampling: Collect soil samples from the treated plots at various time intervals after application (e.g., 0, 1, 3, 7, 15, 30, 60, 90, 120 days) and at different depths (e.g., 0-10 cm, 10-20 cm).

-

Sample Handling and Storage: Store the collected soil samples in a manner that prevents further degradation (e.g., frozen at -20°C) until analysis.

-

Residue Analysis: Analyze the soil samples for this compound residues using a validated analytical method (e.g., HPLC or LC-MS/MS).

-

Data Analysis: Determine the dissipation kinetics of this compound in the field and calculate the field half-life (DT₅₀).

Analytical Methodologies

Accurate quantification of this compound residues in soil is fundamental to fate and behavior studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound residues.

| Parameter | Description | Reference |

| Column | Lichrosphere RP-8 | [11] |

| Mobile Phase | Acetonitrile:Water:Orthophosphoric Acid (80:20:0.1 v/v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detector | Photodiode Array (PDA) | [11] |

| Retention Time | 2.088 min | [11] |

| Limit of Determination | 0.25 µg/g | [11] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the detection and confirmation of this compound and its metabolites.[5] This technique is particularly useful for identifying breakdown products in degradation studies.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the environmental fate of this compound.

Caption: Major degradation pathways of this compound in soil.

Caption: Workflow for a soil column leaching experiment.

Conclusion